molecular formula C9H4Cl3N B2390822 1,3,7-Trichloroisoquinoline CAS No. 21902-41-0

1,3,7-Trichloroisoquinoline

Cat. No.: B2390822
CAS No.: 21902-41-0
M. Wt: 232.49
InChI Key: QGFGUSGNXGWHNY-UHFFFAOYSA-N
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Description

1,3,7-Trichloroisoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,7-Trichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trichloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Partially hydrogenated isoquinolines.

Scientific Research Applications

1,3,7-Trichloroisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3,7-Trichloroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-Trichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its three chlorine atoms at positions 1, 3, and 7 make it a valuable intermediate for further chemical modifications and applications in various fields .

Properties

IUPAC Name

1,3,7-trichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGUSGNXGWHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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